2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a unique structure combining an indole moiety, a cyclohexane ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated with a suitable alkyl halide to introduce the 2-(2-methyl-1H-indol-3-yl)ethyl group.
Cyclohexane Ring Formation: The cyclohexane ring is formed through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Final Coupling: The final step involves coupling the indole derivative with the cyclohexane ring and the phenyl group through a condensation reaction, typically using a strong base like sodium hydride in an aprotic solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules. It may also serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicinal chemistry, the compound’s potential pharmacological activities can be explored. Its structure suggests it may have activity against certain types of cancer or neurological disorders.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}pentylidene)-5-phenylcyclohexane-1,3-dione
- 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}butylidene)-5-phenylcyclohexane-1,3-dione
- 2-(1-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}hexylidene)-5-phenylcyclohexane-1,3-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C28H32N2O2 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[C-butyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C28H32N2O2/c1-3-4-13-25(29-16-15-22-19(2)30-24-14-9-8-12-23(22)24)28-26(31)17-21(18-27(28)32)20-10-6-5-7-11-20/h5-12,14,21,30-31H,3-4,13,15-18H2,1-2H3 |
InChI Key |
DGNGUAAUDHCQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=CC=CC=C21)C)C3=C(CC(CC3=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
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